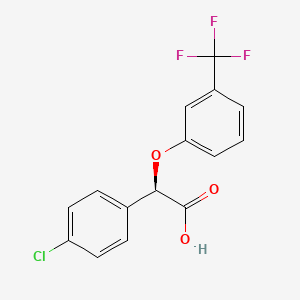

MBX-102 acid

Description

The exact mass of the compound (2r)-(4-Chlorophenyl)[3-(Trifluoromethyl)phenoxy]ethanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTQLPXXNHLBAB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@H](C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477247 | |

| Record name | MBX-102 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23953-39-1 | |

| Record name | MBX-102 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23953-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arhalofenic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR4G9V8JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the PPAR-γ Binding Affinity of MBX-102 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as Arhalofenate, is a non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) partial agonist. It is developed for the treatment of type 2 diabetes and is recognized for its insulin-sensitizing and glucose-lowering properties, comparable to full PPAR-γ agonists but with a potentially improved side-effect profile, notably lacking the associated weight gain and edema.[1] MBX-102 is a prodrug that undergoes rapid and complete conversion in vivo by non-specific serum esterases to its active form, MBX-102 acid.[2] This technical guide provides a comprehensive overview of the binding affinity of this compound to PPAR-γ, including available quantitative data, likely experimental methodologies, and the associated signaling pathway.

Quantitative Data on PPAR-γ Interaction

The most consistently reported value is the half-maximal effective concentration (EC50) from a GAL4-PPAR-γ transactivation assay. This assay measures the ability of a compound to activate the PPAR-γ receptor and induce the expression of a reporter gene.

Table 1: Functional Potency of this compound on PPAR-γ

| Compound | Assay Type | Receptor | EC50 (μM) | Notes |

| This compound | GAL4 Reporter Assay | Mouse PPAR-γ | ~12 | Measures transactivation activity.[3][4] |

It is important to note that this EC50 value reflects the functional response of the receptor to the ligand in a cellular context, which includes factors beyond direct binding affinity, such as cell membrane permeability and interaction with cofactors. Compared to full agonists like rosiglitazone, this compound is a weaker transactivator of PPAR-γ.[5]

Experimental Protocols

While a specific, detailed experimental protocol for determining the binding affinity of this compound to PPAR-γ is not publicly available, this section outlines the principles of common assays used for this purpose with other PPAR-γ ligands. These methodologies are the likely approaches that would have been used to characterize the interaction of this compound with its target.

Competitive Radioligand Binding Assay

This technique is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Workflow:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Receptor Preparation: A source of PPAR-γ protein is required, which can be in the form of purified recombinant PPAR-γ ligand-binding domain (LBD) or cell membranes expressing the receptor.

-

Radioligand: A high-affinity radiolabeled PPAR-γ agonist, such as [³H]-rosiglitazone, is used as the tracer.

-

Competition: The PPAR-γ protein and a fixed concentration of the radioligand are incubated with varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of receptor-ligand interactions.

Workflow:

Caption: Workflow for a TR-FRET Competitive Binding Assay.

Methodology:

-

Reagents: The assay typically utilizes a purified, tagged PPAR-γ LBD (e.g., with a GST-tag), a lanthanide-labeled antibody against the tag (e.g., Terbium-anti-GST) serving as the FRET donor, and a fluorescently labeled PPAR-γ ligand as the tracer (FRET acceptor).

-

Assay Principle: In the absence of a competing ligand, the binding of the fluorescent tracer to the PPAR-γ LBD brings the donor and acceptor into close proximity, resulting in a high FRET signal upon excitation of the donor.

-

Competition: When a test compound like this compound is introduced, it competes with the fluorescent tracer for binding to the PPAR-γ LBD. This competition leads to a decrease in the FRET signal in a concentration-dependent manner.

-

Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.

PPAR-γ Signaling Pathway

Upon binding of an agonist like this compound, PPAR-γ undergoes a conformational change, leading to the activation of downstream signaling pathways that regulate gene expression.

Caption: PPAR-γ Agonist Signaling Pathway.

Pathway Description:

-

Ligand Binding: this compound, as a PPAR-γ agonist, enters the cell and binds to the ligand-binding domain of the PPAR-γ receptor, which is typically located in the nucleus.

-

Conformational Change and Corepressor Release: Ligand binding induces a conformational change in the PPAR-γ receptor, leading to the dissociation of corepressor proteins.

-

Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Coactivator Recruitment: The PPAR-γ/RXR heterodimer recruits coactivator proteins, such as PGC-1α.

-

DNA Binding: This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to PPREs initiates the transcription of target genes involved in glucose and lipid metabolism, adipogenesis, and inflammation. The resulting mRNA is then translated into proteins that carry out these biological functions, ultimately leading to improved insulin sensitivity and other metabolic benefits.

Conclusion

This compound is a selective partial agonist of PPAR-γ, with a functional potency (EC50) of approximately 12 μM in a mouse GAL4-PPAR-γ transactivation assay. While specific direct binding affinity data (Ki or IC50) and detailed experimental protocols for this compound are not extensively documented in publicly available literature, its mechanism of action is understood to follow the canonical PPAR-γ signaling pathway. This involves ligand-induced conformational changes, heterodimerization with RXR, and coactivator recruitment, ultimately leading to the modulation of target gene expression. Further research disclosing direct binding kinetics would provide a more complete picture of the molecular interactions of this promising therapeutic agent.

References

- 1. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Chemical structure of MBX-102 acid

An In-depth Technical Guide to MBX-102 Acid (Arhalofenate Acid)

Executive Summary

MBX-102, also known as Arhalofenate, is a novel therapeutic agent under investigation for the treatment of type 2 diabetes and gout.[1][2] It is administered as a prodrug ester, which is rapidly and completely hydrolyzed by non-specific serum esterases into its active form, this compound (Arhalofenate acid).[3][4] This active metabolite functions as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) partial agonist and modulator.[1][3] Unlike traditional full PPAR-γ agonists such as thiazolidinediones (TZDs), this compound exhibits a differentiated mechanism of action, characterized by weak transactivation but robust transrepression activity.[1] This profile allows it to achieve significant anti-diabetic and lipid-lowering effects without the common side effects of weight gain and edema associated with TZDs.[1][5] Furthermore, Arhalofenate has been shown to possess uricosuric properties, reducing serum urate levels by inhibiting renal transporters.[2]

Chemical Structure and Physicochemical Properties

MBX-102 is the (-) enantiomer of halofenate.[4] It is an ester prodrug that is metabolized to its active free acid form, this compound.[4]

Table 1: Physicochemical Properties of Arhalofenate (MBX-102) and this compound

| Property | Arhalofenate (MBX-102, Prodrug) | This compound (Active Metabolite) |

| IUPAC Name | 2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate[2][6] | (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid |

| Synonyms | JNJ-39659100, Arhalofenato[6][7] | Arhalofenate Acid |

| CAS Number | 24136-23-0[6][7] | Not explicitly available in search results. |

| Molecular Formula | C₁₉H₁₇ClF₃NO₄[6][7] | C₁₅H₁₀ClF₃O₃ |

| Molecular Weight | 415.79 g/mol [7] | 346.69 g/mol |

| Chemical Structure |

|

|

Note: Structures are visual representations based on IUPAC names. This compound structure is inferred from the prodrug structure by hydrolysis of the ester group.

Mechanism of Action

This compound's therapeutic effects are derived from a dual mechanism involving PPAR-γ modulation and inhibition of renal urate transporters.

Selective PPAR-γ Modulation (SPPARM)

This compound is a selective partial agonist for PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] Unlike full agonists, its interaction with the PPAR-γ ligand-binding domain is differential, leading to a reduced ability to recruit coactivators.[1] This results in:

-

Weak Transactivation: this compound only weakly activates a subset of PPAR-γ target genes. This is believed to contribute to its insulin-sensitizing and glucose-lowering properties without promoting adipocyte differentiation, thus avoiding the weight gain seen with TZDs.[1]

-

Robust Transrepression: The compound demonstrates potent anti-inflammatory effects, suggested to be more enhanced than other PPAR-γ agonists. This is attributed to a more potent transrepression activity, which involves inhibiting the activity of pro-inflammatory transcription factors.[1]

Caption: PPAR-γ signaling pathway modulation by this compound.

Uricosuric Action

For the treatment of gout, Arhalofenate lowers serum urate levels by acting as a uricosuric agent. It inhibits the function of specific transporters in the proximal tubules of the kidney, which are responsible for reabsorbing uric acid back into the blood. The key transporters inhibited are URAT1, OAT4, and OAT10.[2] This blockade leads to increased excretion of uric acid in the urine.[2]

Caption: Mechanism of urate reduction via renal transporter inhibition.

Preclinical Pharmacology Data

MBX-102 has been evaluated in various in vitro and in vivo models, demonstrating its anti-diabetic and lipid-lowering efficacy.

Table 2: In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| Mouse GAL4-PPAR-γ | EC₅₀ | ~12 µM | [3] |

Table 3: In Vivo Efficacy of MBX-102 in Diabetic Rodent Models

| Model | Treatment | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | MBX-102 (100 mg/kg, p.o.) | Significantly increased glucose infusion rate. Decreased hepatic glucose output. Significantly decreased triglyceride, free fatty acid, and cholesterol levels. | [3] |

| Zucker Fatty (ZF) Rats | MBX-102 (100 mg/kg, p.o. for 32 days) | Significantly lowered fasting plasma insulin. Robustly decreased fasting plasma triglycerides. | [3][5] |

| PPAR-α knockout mice | MBX-102 | Maintained triglyceride-lowering ability, confirming the effect is PPAR-α independent. | [4][5] |

Table 4: Comparative Effects of MBX-102 in ZDF Rats (11-day treatment)

| Parameter | Vehicle | MBX-102 (100 mg/kg) | Rosiglitazone (4 mg/kg) | Reference |

| Body Weight | Baseline | No significant increase | Significant increase | [5] |

| White Adipose Tissue Weight | Baseline | No significant increase | Significant increase | [5] |

Experimental Protocols

The following methodologies have been cited in preclinical studies of MBX-102.

In Vivo Rodent Studies

-

Animal Models: Male Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats were used as models for insulin resistance and diabetes.[3][5] PPAR-α knockout mice were used to determine the independence of triglyceride-lowering effects from PPAR-α activation.[4][5]

-

Administration: MBX-102 was administered via oral gavage (p.o.) at specified doses (e.g., 100 mg/kg).[3]

-

Sample Collection: Blood samples were collected from fasted animals (e.g., 6 hours post-fasting) for the analysis of plasma glucose, insulin, triglycerides, and other metabolites.[3][4]

-

Efficacy Endpoints: Key parameters measured include fasting blood glucose, plasma insulin, triglycerides, cholesterol, body weight, and adipose tissue weight.[3][5] Euglycemic-hyperinsulinemic clamp studies were also performed to assess insulin sensitivity.[3][8]

Caption: A representative workflow for in vivo studies on MBX-102.

Gene Expression Analysis

-

Method: The relative quantification of gene expression (e.g., for PPAR-α target genes in hepatocytes) was calculated using the comparative Ct (threshold cycle) method.[4]

-

Procedure: This real-time PCR method involves comparing the Ct values of target genes with a reference (housekeeping) gene in both treated and vehicle control samples to determine the fold change in expression.[4]

Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To study the interaction of proteins (like PPAR-γ) with specific DNA regions.

-

Protocol: The protocol was based on the Upstate EZ ChIP kit (Cat. no. 17-371).[8]

-

Cross-linking: Cells were cross-linked with 1% formaldehyde.

-

Lysis & Sonication: Cells were lysed, and chromatin was sheared by sonication.

-

Immunoprecipitation: Cell lysates were pre-cleared with protein A-agarose, followed by immunoprecipitation with a specific antibody (e.g., anti-PPAR-γ).

-

Analysis: The precipitated DNA-protein complexes are then analyzed to identify the DNA sequences bound by the protein of interest.

-

Conclusion

This compound represents a differentiated PPAR-γ modulator with a unique pharmacological profile that separates it from traditional TZDs. Its ability to provide effective glucose and lipid control without the associated side effects of weight gain and edema makes it a significant candidate for the management of metabolic disorders.[1] Furthermore, its dual action as a uricosuric agent provides a promising, integrated approach for treating patients with both type 2 diabetes and gout.[2] The preclinical data strongly support its continued development as a next-generation insulin sensitizer and anti-gout therapeutic.[1]

References

- 1. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arhalofenate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arhalofenate | C19H17ClF3NO4 | CID 12082259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conversion of MBX-102 Prodrug to MBX-102 Acid (Arhalofenate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as arhalofenate, is a novel therapeutic agent with a dual mechanism of action, positioning it as a promising candidate for the management of gout and potentially other metabolic diseases. It is administered as an ester prodrug, which is designed to undergo rapid and complete conversion in vivo to its active form, MBX-102 acid (arhalofenate acid). This active metabolite exerts its pharmacological effects by acting as a selective partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) and as an inhibitor of the renal uric acid transporters URAT1, OAT4, and OAT10. This guide provides a detailed technical overview of the conversion process, the pharmacological actions of the active metabolite, and the experimental methodologies used to characterize these processes.

MBX-102 Prodrug to this compound Conversion

The conversion of the MBX-102 prodrug to its active acid form is a critical step for its therapeutic activity. This biotransformation is characterized by the hydrolysis of the ester linkage, a reaction catalyzed by non-specific esterases present in the serum.

Quantitative Data on Prodrug Conversion and Pharmacokinetics

While preclinical and clinical studies consistently report the conversion of the MBX-102 prodrug to arhalofenate acid as "rapid and complete," specific quantitative data on the rate of this conversion, such as the in vitro half-life of the prodrug in human plasma, are not extensively detailed in publicly available literature. However, the pharmacokinetic profile of the active metabolite, arhalofenate acid, has been characterized in clinical trials.

| Parameter | Value | Species | Notes |

| Arhalofenate Acid Tmax (Time to Maximum Concentration) | ~5-6 hours[1] | Human | |

| Arhalofenate Acid Half-life (t½) | ~50 hours[1][2] | Human | A longer half-life of approximately 77 hours was estimated in one study where sampling was conducted for 24 hours.[3][4] |

| Area Under the Curve (AUC) | The AUC of arhalofenate acid was not significantly affected by co-administration with febuxostat, with a ratio of AUCs (combination to arhalofenate alone) of 108%.[3] | Human |

Experimental Protocols

In Vitro Prodrug to Acid Conversion Assay (General Protocol)

A definitive protocol for quantifying the conversion of MBX-102 has not been published. However, a general method for assessing the stability of an ester prodrug in plasma, which can be adapted for MBX-102, is outlined below. This method typically involves incubation of the prodrug in plasma followed by quantification of the remaining prodrug and the formed active acid over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of hydrolysis of the MBX-102 prodrug to this compound in human plasma.

Materials:

-

MBX-102 prodrug

-

This compound (as a reference standard)

-

Human plasma (pooled, heparinized)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Esterase inhibitor (e.g., sodium fluoride or diisopropylfluorophosphate, for control experiments)

-

HPLC system with UV or mass spectrometric detection

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the MBX-102 prodrug and this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation:

-

Pre-warm human plasma and PBS to 37°C.

-

Spike the MBX-102 prodrug stock solution into the pre-warmed plasma and PBS (as a control for non-enzymatic hydrolysis) to a final concentration of 1-10 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Sample Quenching and Extraction:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate plasma proteins and stop the enzymatic reaction.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by a validated HPLC method to separate and quantify the concentrations of the MBX-102 prodrug and the newly formed this compound. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point.

-

-

Data Analysis:

-

Plot the concentration of the MBX-102 prodrug versus time.

-

Calculate the half-life (t½) of the prodrug in plasma from the slope of the linear portion of the natural log of the concentration versus time plot.

-

Uric Acid Uptake Assay for URAT1, OAT4, and OAT10 Inhibition

This assay is used to determine the inhibitory activity of arhalofenate acid on the renal uric acid transporters.

Objective: To measure the IC50 value of arhalofenate acid for the inhibition of URAT1, OAT4, or OAT10.

Materials:

-

HEK293 cells transiently or stably expressing human URAT1, OAT4, or OAT10.

-

[14C]-Uric acid

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Arhalofenate acid

-

Ice-cold PBS

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate media and seed them into 24-well plates.

-

Compound Incubation:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of arhalofenate acid in uptake buffer for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Uric Acid Uptake:

-

Initiate the uptake by adding [14C]-uric acid to each well.

-

Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Add a scintillation cocktail to the cell lysates.

-

Measure the radioactivity using a liquid scintillation counter to determine the amount of intracellular [14C]-uric acid.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uric acid uptake at each concentration of arhalofenate acid compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the arhalofenate acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The active metabolite, arhalofenate acid, has two primary mechanisms of action: inhibition of renal uric acid transporters and partial agonism of PPARγ, which leads to the activation of AMP-activated protein kinase (AMPK) signaling.

Uricosuric Effect: Inhibition of URAT1, OAT4, and OAT10

Arhalofenate acid lowers serum uric acid levels by inhibiting its reabsorption in the proximal tubules of the kidneys.[5] This is achieved by blocking the function of key uric acid transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. ard.bmj.com [ard.bmj.com]

- 3. The Pharmacodynamics, Pharmacokinetics, and Safety of Arhalofenate in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]

- 4. jrheum.org [jrheum.org]

- 5. Arhalofenate - Wikipedia [en.wikipedia.org]

In Vitro Activity of MBX-102 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-102 acid, the active metabolite of the prodrug Arhalofenate, is a novel selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and relevant experimental workflows. The data presented herein highlights the unique profile of this compound as a PPAR-γ modulator with potential therapeutic applications in metabolic diseases.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, as well as adipogenesis. Full agonists of PPAR-γ, such as the thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain and edema. This compound has emerged as a promising therapeutic candidate due to its partial agonist activity, which is hypothesized to retain the beneficial metabolic effects while mitigating the adverse effects associated with full PPAR-γ activation. This guide focuses on the in vitro characterization of this compound's interaction with and activation of PPAR-γ, and its downstream cellular effects.

Quantitative In Vitro Activity of this compound

The in vitro potency and efficacy of this compound have been evaluated in various assays. The following tables summarize the key quantitative findings.

| Assay Description | Species | Cell Line/System | Parameter | Value | Reference(s) |

| GAL4-PPAR-γ Transactivation Assay | Mouse | HEK293 | EC50 | ~12 µM | [1] |

| PPAR-γ Activation in the presence of 10% (v/v) serum | Human | Not Specified | EC50 | 0.4 ± 0.0 µM | [2] |

| PPAR-γ Activation in the presence of 10% (v/v) serum | Mouse | Not Specified | EC50 | 1.8 ± 0.1 µM | [2] |

| PPAR-γ Activation in the presence of 10% (v/v) serum | Rat | Not Specified | EC50 | 3.4 ± 0.4 µM | [2] |

Table 1: PPAR-γ Transactivation Activity of this compound

Mechanism of Action: PPAR-γ Signaling Pathway

This compound exerts its effects by binding to and partially activating PPAR-γ. Upon binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to changes in glucose and lipid metabolism.

Caption: PPAR-γ signaling pathway activated by this compound.

Experimental Protocols

PPAR-γ Reporter Gene Assay

This assay quantifies the ability of this compound to activate PPAR-γ and induce the expression of a reporter gene.

Principle: A cell line is engineered to express a chimeric receptor containing the ligand-binding domain (LBD) of PPAR-γ fused to the DNA-binding domain of another transcription factor (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the chimeric receptor. Activation of the PPAR-γ LBD by a ligand like this compound drives the expression of the reporter gene, which can be measured.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded in 96-well plates and transiently transfected with expression vectors for the GAL4-PPAR-γ LBD chimera and a GAL4-responsive luciferase reporter construct using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

The cells are incubated for an additional 24 hours.

-

-

Luciferase Assay:

-

The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

-

Data Analysis:

-

The luminescence readings are normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration).

-

The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.

-

Caption: Workflow for a PPAR-γ reporter gene assay.

In Vitro Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes in the presence of an appropriate hormonal cocktail. The accumulation of lipid droplets, a hallmark of mature adipocytes, can be visualized and quantified by staining with Oil Red O.

Detailed Methodology:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

-

Two days post-confluence, differentiation is induced.

-

-

Induction of Differentiation:

-

The culture medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound at various concentrations or a vehicle control is added to the differentiation medium.

-

-

Maturation:

-

After 2-3 days, the differentiation medium is replaced with a maturation medium (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective concentrations of this compound.

-

The maturation medium is replenished every 2-3 days for a total of 8-10 days.

-

-

Oil Red O Staining:

-

The cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

The fixed cells are washed with water and stained with a working solution of Oil Red O for 30 minutes.

-

The stained cells are washed with water to remove excess stain.

-

-

Quantification:

-

The stained lipid droplets can be visualized by microscopy.

-

For quantification, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at approximately 510 nm.

-

Caption: Workflow for an in vitro adipocyte differentiation assay.

In Vitro Osteoblast Differentiation Assay

This assay evaluates the influence of this compound on the differentiation of mesenchymal stem cells or pre-osteoblastic cells into mature osteoblasts.

Principle: Mesenchymal stem cells can be directed to differentiate into osteoblasts in the presence of osteogenic inducers. A key characteristic of mature osteoblasts is the deposition of a mineralized matrix, which can be detected by Alizarin Red S staining.

Detailed Methodology:

-

Cell Culture:

-

Mesenchymal stem cells (e.g., from bone marrow) or a pre-osteoblastic cell line are cultured in a suitable growth medium.

-

-

Induction of Osteogenesis:

-

When the cells reach a high level of confluence, the growth medium is replaced with an osteogenic induction medium. This medium typically contains DMEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

-

This compound at various concentrations or a vehicle control is added to the osteogenic medium.

-

-

Differentiation:

-

The osteogenic medium containing the test compounds is replaced every 2-3 days for 14-21 days.

-

-

Alizarin Red S Staining:

-

The cells are washed with PBS and fixed with 10% formalin for 15-30 minutes.

-

The fixed cells are washed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Excess stain is removed by washing with deionized water.

-

-

Analysis:

-

The formation of mineralized nodules, stained red by Alizarin Red S, is observed under a microscope.

-

For a semi-quantitative analysis, the stained area can be measured using image analysis software.

-

Caption: Workflow for an in vitro osteoblast differentiation assay.

Discussion

The in vitro data for this compound characterize it as a selective partial agonist of PPAR-γ. Its potency is notably influenced by the presence of serum proteins, with higher potency observed in the presence of human serum compared to rodent serum, a critical consideration for translational studies. The partial agonism of this compound is a key feature, suggesting that it may modulate PPAR-γ activity in a manner that favors therapeutic effects on glucose and lipid metabolism while potentially avoiding the full adipogenic and other side effects associated with full agonists. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel PPAR-γ modulators.

Conclusion

This compound demonstrates a distinct in vitro profile as a selective partial PPAR-γ agonist. The methodologies and data presented here provide a foundational understanding for researchers and drug development professionals working on next-generation insulin sensitizers. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

MBX-102 Acid: A Technical Guide to a Novel Insulin Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-102 acid, the active form of the prodrug Arhalofenate (MBX-102), represents a significant advancement in the field of insulin sensitizers for the treatment of type 2 diabetes. As a selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), this compound exhibits a distinct mechanism of action that separates it from full PPARγ agonists, such as thiazolidinediones (TZDs). This technical guide provides an in-depth overview of the core scientific principles underlying this compound's function, including its molecular interactions, effects on insulin signaling pathways, and a summary of key preclinical and clinical data. Detailed experimental protocols and data visualizations are provided to support further research and development in this area.

Introduction

Insulin resistance is a hallmark of type 2 diabetes, a metabolic disorder of growing global prevalence. While full PPARγ agonists have been effective in improving insulin sensitivity, their clinical use has been hampered by side effects like weight gain and edema. MBX-102 was developed to retain the therapeutic benefits of PPARγ activation while mitigating these adverse effects. It is a non-TZD, single enantiomer of halofenate, a compound previously investigated for its lipid-lowering properties.[1] Studies have demonstrated that this compound possesses potent insulin-sensitizing and glucose-lowering capabilities, comparable to TZDs, but without inducing dose-dependent increases in body weight.[2] This guide delves into the molecular mechanisms and experimental evidence that define this compound as a next-generation insulin sensitizer.

Mechanism of Action: Selective PPARγ Modulation

This compound's unique therapeutic profile stems from its action as a selective PPARγ modulator (SPPARM). Unlike full agonists, which robustly activate PPARγ's transcriptional transactivation function, this compound exhibits weak transactivation but potent transrepression activity.[2]

Differential Receptor Interaction and Co-regulator Recruitment

This compound binds to the PPARγ ligand-binding domain (LBD) in a manner distinct from full agonists.[2] This differential interaction leads to a reduced ability to recruit transcriptional coactivators, which are essential for the expression of genes associated with adipogenesis and some of the undesirable side effects of full PPARγ agonists.[2][3] Conversely, this compound efficiently displaces corepressors, such as NCoR and SMRT, from PPARγ target gene promoters.[3] This selective modulation of co-regulator interaction is central to its differentiated pharmacological profile.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Dataset integration identifies transcriptional regulation of microRNA genes by PPARγ in differentiating mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MBX-102 Acid In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as Arhalofenate, is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and has been investigated for the treatment of type 2 diabetes.[1][2][3] It is a non-thiazolidinedione (TZD) insulin sensitizer that demonstrates glucose-lowering properties.[2] MBX-102 is a prodrug that is rapidly converted in vivo to its active metabolite, MBX-102 acid.[1] In vitro studies are crucial to elucidate the mechanism of action and to characterize the activity of this compound on its molecular target, PPAR-γ. This document provides detailed protocols for in vitro assays to assess the activity of this compound.

Mechanism of Action

This compound acts as a selective partial agonist of PPAR-γ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[2][4] Unlike full agonists, this compound exhibits weak transactivation activity but robust transrepression activity.[2] This differential interaction with the PPAR-γ ligand-binding domain leads to a unique downstream gene expression profile, potentially contributing to its anti-diabetic effects without some of the side effects associated with full PPAR-γ agonists, such as weight gain and edema.[2][4]

Signaling Pathway

Caption: Signaling pathway of this compound as a selective partial PPAR-γ agonist.

Experimental Protocols

PPAR-γ Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate PPAR-γ in a cellular context.

Objective: To determine the potency and efficacy (EC50) of this compound in activating PPAR-γ.

Materials:

-

HEK-293T cells

-

Lipofectamine 2000 (or similar transfection reagent)

-

Gal4-PPAR-γ expression plasmid

-

UAS-luciferase reporter plasmid

-

Control plasmid (e.g., β-galactosidase or Renilla luciferase)

-

DMEM with 10% FBS

-

Opti-MEM

-

This compound

-

Rosiglitazone (as a positive control)

-

Luciferase assay reagent (e.g., Steady-Glo)

-

96-well cell culture plates, white-walled

-

Luminometer

Experimental Workflow:

Caption: Workflow for the PPAR-γ reporter gene assay.

Procedure:

-

Cell Seeding: Seed HEK-293T cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-lipid complex by diluting the Gal4-PPAR-γ, UAS-luciferase, and control plasmids with a transfection reagent like Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

-

Replace the media in the wells with fresh, antibiotic-free DMEM.

-

Add the transfection complex to the cells and incubate for 4 hours at 37°C.[4][5]

-

-

Compound Treatment:

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the control plasmid readings to account for variations in transfection efficiency.

-

Plot the normalized data as a function of the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response, using a non-linear regression curve fit.

-

Data Presentation

The quantitative data from the PPAR-γ reporter gene assay can be summarized in the following table for clear comparison.

| Compound | EC50 (µM) | Maximal Transactivation (% of Rosiglitazone) |

| This compound | ~12 | ~10% |

| Rosiglitazone | ~1 | 100% |

Note: The values presented are approximate and based on published data.[6] Actual results may vary depending on experimental conditions.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. The PPAR-γ reporter gene assay is a robust method to determine the potency and efficacy of this compound as a partial PPAR-γ agonist. Adherence to these detailed methodologies will ensure reproducible and reliable results, contributing to a better understanding of the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MBX-102/JNJ39659100, a Novel Peroxisome Proliferator-Activated Receptor-Ligand with Weak Transactivation Activity Retains Antidiabetic Properties in the Absence of Weight Gain and Edema - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying MBX-102 Acid Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102 acid (also known as Arhalofenate acid) is a novel, non-thiazolidinedione (TZD) selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] It functions as an insulin sensitizer with potent glucose-lowering properties.[1] A key differentiator of MBX-102 is its ability to provide therapeutic benefits comparable to full PPAR-γ agonists while avoiding common side effects like weight gain and edema.[1] Furthermore, MBX-102 demonstrates significant triglyceride-lowering effects independent of PPAR-α activation and possesses anti-inflammatory and uricosuric properties by inhibiting renal transporters like URAT1, OAT4, and OAT10.[2][3][4]

These unique characteristics make MBX-102 a promising therapeutic candidate for Type 2 Diabetes (T2D), dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the multifaceted effects of this compound.

Application Note 1: Investigating Insulin Sensitization and Glycemic Control

Recommended Model: Zucker Diabetic Fatty (ZDF) Rat

The ZDF rat is a well-established genetic model for T2D and metabolic syndrome. These animals have a mutation in the leptin receptor, leading to hyperphagia, obesity, severe insulin resistance, and subsequent hyperglycemia, closely mimicking the pathophysiology of human T2D.[5] The model is ideal for evaluating the insulin-sensitizing and glucose-lowering efficacy of MBX-102.

Quantitative Data Summary: MBX-102 Effects in ZDF Rats

The following table summarizes data from a study evaluating MBX-102 in male ZDF rats over an 11-day treatment period.

| Parameter | Vehicle Control (ZDF) | MBX-102 (100 mg/kg) | Rosiglitazone (4 mg/kg) |

| Fasting Plasma Glucose | 100% | ↓ 45% | ↓ 49% |

| Fasting Plasma Insulin | 100% | ↓ 68% | ↓ 61% |

| Fasting Plasma Triglycerides | 100% | ↓ 63% | ↓ 35%** |

| Fasting Plasma Free Fatty Acids | 100% | ↓ 75% | ↓ 60%*** |

| *Data adapted from Kramer et al., 2009.[6] Values are presented as mean percentage of vehicle control. **P < 0.01, **P < 0.001 vs. Vehicle. |

Signaling Pathway: MBX-102 Mechanism of Action via PPAR-γ

MBX-102 acts as a selective PPAR-γ modulator (SPPARM). Unlike full agonists (e.g., TZDs) that strongly induce gene transcription associated with adipogenesis (transactivation), MBX-102 exhibits weak transactivation but robust transrepression. This differential activity is thought to mediate its anti-diabetic effects while mitigating side effects.

References

- 1. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ard.bmj.com [ard.bmj.com]

- 3. Arhalofenate - Wikipedia [en.wikipedia.org]

- 4. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Gene Expression Analysis with MBX-102 Acid Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as Arhalofenate, is a novel, non-thiazolidinedione (non-TZD) selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). [1][2][3]Its active form, MBX-102 acid, is under investigation as an oral agent for the treatment of type 2 diabetes. [3]Unlike full PPAR-γ agonists, this compound exhibits a unique mechanism of action, retaining insulin-sensitizing and glucose-lowering properties comparable to TZDs but with a reduced risk of side effects such as weight gain, edema, and bone fractures. [2][3][4]This is attributed to its weak transactivation activity combined with robust transrepression of inflammatory genes. [3] Additionally, this compound demonstrates a pronounced triglyceride-lowering effect that is independent of PPAR-α activation, a pathway targeted by fibrate drugs. [2][4]Recent studies have also highlighted its role in alleviating hyperuricemia by inhibiting urate transporters like URAT1. [5][6] These application notes provide a comprehensive guide to analyzing gene expression changes in response to this compound treatment, enabling researchers to elucidate its distinct molecular mechanisms.

Mechanism of Action and Signaling Pathways

This compound functions as a selective PPAR-γ modulator (SPPARM). The key aspects of its mechanism of action are:

-

Partial PPAR-γ Agonism: this compound binds to the PPAR-γ ligand-binding domain. This binding leads to a conformational change that results in the displacement of corepressors (e.g., NCoR, SMRT) and recruitment of coactivators. [7]However, compared to full agonists, this compound has a reduced ability to recruit coactivators, leading to weaker transactivation of many PPAR-γ target genes. [3]* Transrepression of Inflammatory Genes: this compound shows enhanced anti-inflammatory properties, suggesting potent transrepression activity. [3]This is a key mechanism for inhibiting the expression of pro-inflammatory genes in macrophages, which contributes to its insulin-sensitizing effects. [3][7]* PPAR-α Independent Lipid Lowering: Studies in preclinical models, including PPAR-α knockout mice, have unambiguously shown that the triglyceride-lowering effect of MBX-102 is independent of PPAR-α activation. [2][4]The exact alternative mechanism is still under investigation. [2][4]* Urate Transport Inhibition: this compound inhibits URAT1, an organic anion transporter responsible for uric acid reabsorption in the kidneys, thereby promoting uric acid excretion. [5][6] Below is a diagram illustrating the primary signaling pathway of this compound.

Data Presentation: Expected Gene Expression Changes

The following tables summarize the expected differential gene expression in response to this compound compared to a full PPAR-γ agonist (e.g., Rosiglitazone) and a vehicle control. The data is presented as hypothetical fold changes.

Table 1: Adipogenesis and Insulin Sensitivity-Related Genes in Adipocytes

| Gene Symbol | Gene Name | Function | Vehicle Control | This compound (150 µM) | Rosiglitazone (1 µM) |

| FABP4 (aP2) | Fatty acid binding protein 4 | Adipocyte differentiation | 1.0 | ↑ (Slight) | ↑↑↑ (Strong) |

| ADIPOQ | Adiponectin | Insulin sensitization | 1.0 | ↑↑ | ↑↑↑ |

| SLC2A4 (GLUT4) | Solute carrier family 2 member 4 | Glucose uptake | 1.0 | ↑ | ↑↑ |

| CEBPA | CCAAT enhancer binding protein alpha | Adipogenesis transcription factor | 1.0 | ↔ | ↑↑↑ |

Table 2: Inflammation and Osteoblastogenesis-Related Genes

| Gene Symbol | Gene Name | Cell Type | Function | Vehicle Control | This compound | Rosiglitazone |

| TNF | Tumor necrosis factor | Macrophage | Pro-inflammatory cytokine | 1.0 | ↓↓↓ | ↓↓ |

| IL6 | Interleukin 6 | Macrophage | Pro-inflammatory cytokine | 1.0 | ↓↓ | ↓ |

| RUNX2 | Runt-related transcription factor 2 | Mesenchymal Stem Cell | Osteoblast differentiation | 1.0 | ↔ | ↓↓↓ |

| ALPL | Alkaline phosphatase | Mesenchymal Stem Cell | Bone formation marker | 1.0 | ↔ | ↓↓ |

Table 3: Lipid Metabolism-Related Genes in Hepatocytes

| Gene Symbol | Gene Name | Function | Vehicle Control | This compound (100 mg/kg) | Fenofibrate (PPAR-α agonist) |

| ACO | Acyl-CoA oxidase | Fatty acid oxidation (PPAR-α target) | 1.0 | ↔ | ↑↑↑ |

| HADHB | Hydroxyacyl-CoA dehydrogenase | Fatty acid oxidation (PPAR-α target) | 1.0 | ↔ | ↑↑ |

| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | 1.0 | ↓ | ↓↓ |

Experimental Protocols

The following are detailed protocols for analyzing gene expression changes induced by this compound.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line Selection: Choose cell lines appropriate for the research question.

-

Adipogenesis/Insulin Sensitivity: 3T3-L1 preadipocytes, primary human adipocytes.

-

Inflammation: RAW 264.7 macrophages, primary bone marrow-derived macrophages.

-

Osteoblastogenesis: C3H10T1/2 mesenchymal stem cells.

-

Lipid Metabolism: Primary human hepatocytes, HepG2 cells.

-

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

This compound Preparation:

-

Prepare a stock solution of this compound (the active form) in an appropriate solvent like DMSO. [2] * Dilute the stock solution in the culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 1 µM to 150 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically <0.1%).

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

For differentiation studies (e.g., 3T3-L1), induce differentiation according to established protocols before treatment.

-

Replace the medium with fresh medium containing the various concentrations of this compound, a positive control (e.g., Rosiglitazone), or the vehicle control.

-

-

Incubation: Incubate the cells for a predetermined duration. For gene expression analysis, a time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to capture both early and late gene responses. [8]A 24-hour treatment is a common starting point. [9][10]

Protocol 2: RNA Isolation and Quality Control

-

Cell Lysis and RNA Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the well using a TRIzol-based reagent or a lysis buffer from a column-based RNA purification kit (e.g., RNeasy Kit, Qiagen).

-

Follow the manufacturer's protocol for total RNA extraction. Perform an on-column DNase digestion step to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 indicates high purity.

-

Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

-

Protocol 3: Gene Expression Analysis by quantitative RT-PCR (qRT-PCR)

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers. Follow the manufacturer's protocol.

-

-

Primer Design:

-

Design or obtain validated primers for your target genes and at least two reference (housekeeping) genes (e.g., GAPDH, ACTB, RPLP0). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

Diluted cDNA template

-

Forward and reverse primers

-

SYBR Green or TaqMan-based master mix

-

-

Run the reaction on a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)

-

Fold Change = 2-ΔΔCt

-

-

Perform statistical analysis (e.g., t-test or ANOVA) on the replicate data.

-

Experimental Workflow Visualization

The diagram below outlines the complete experimental workflow for analyzing gene expression changes following this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of Arhalofenate in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for MBX-102 Acid in Adipocyte Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as JNJ39659100, is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3] Unlike full PPAR-γ agonists such as thiazolidinediones (TZDs), MBX-102 exhibits a unique profile characterized by weak transactivation and robust transrepression activity.[3][4] This differential activity profile translates to potent insulin-sensitizing and glucose-lowering effects comparable to TZDs, but without stimulating strong adipocyte differentiation and being associated with side effects like weight gain and edema.[1][3] In vitro studies have demonstrated that MBX-102 enhances insulin sensitivity in 3T3-L1 adipocytes in a PPAR-γ dependent manner.[1] These characteristics make MBX-102 a valuable tool for dissecting the specific roles of PPAR-γ signaling in adipocyte function and for the development of novel therapeutics for type 2 diabetes.

These application notes provide detailed protocols for utilizing MBX-102 acid in in vitro adipocyte differentiation studies, primarily using the 3T3-L1 cell line as a model system.

Mechanism of Action

This compound acts as a selective modulator of PPAR-γ. Its partial agonism is attributed to differential interactions with the PPAR-γ ligand-binding domain and a reduced ability to recruit coactivators compared to full agonists.[1][3] This leads to the selective modulation of a subset of PPAR-γ target genes in mature adipocytes.[1][3] While it enhances insulin-stimulated glucose uptake, it does not potently drive the full program of adipogenesis, making it an interesting compound to study the dissociation between insulin sensitization and adipocyte differentiation.[1][5]

MBX-102 signaling pathway in adipocytes.

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

| Treatment | Insulin Concentration | Glucose Uptake (relative to basal) |

| Vehicle | 0.05 nM | 1.0 |

| Rosiglitazone (1 µM) | 0.05 nM | 2.5 |

| This compound (10 µM) | 0.05 nM | 2.0 |

Data synthesized from information suggesting MBX-102 enhances glucose uptake at submaximal insulin concentrations[1].

Table 2: Effect of this compound on Triglyceride Accumulation in Adipocytes

| Treatment | Triglyceride Deposition |

| Control | Low |

| Rosiglitazone | Dramatically Increased |

| This compound | Little Effect |

This table is based on findings that this compound has minimal effect on lipid accumulation[4].

Experimental Protocols

Protocol 1: In Vitro Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method to differentiate 3T3-L1 preadipocytes into mature adipocytes, which can be adapted to include this compound treatment.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

Insulin

-

This compound

-

Rosiglitazone (as a positive control)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture Maintenance: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation (Day 0): Two days post-confluency, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin). This is referred to as MDI medium.

-

Experimental Treatment: To investigate the effect of MBX-102, add the compound at the desired concentration (e.g., 1-10 µM) to the differentiation medium. A vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM rosiglitazone) should be included.

-

Medium Change (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin. Continue the treatment with MBX-102 or controls.

-

Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS. Continue the treatment with MBX-102 or controls until the cells are ready for analysis (typically between day 8 and day 12).

Workflow for 3T3-L1 adipocyte differentiation.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a multi-well plate

-

Phosphate Buffered Saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5 g in 100 mL isopropanol)

-

Oil Red O working solution (6 mL stock solution + 4 mL distilled water, filtered)

-

60% Isopropanol

-

Distilled water

-

Microplate reader (for quantification)

Procedure:

-

Wash: Gently wash the differentiated cells twice with PBS.

-

Fixation: Fix the cells by incubating with 10% formalin for 1 hour at room temperature.

-

Wash: Wash the fixed cells twice with distilled water.

-

Dehydration: Wash the cells once with 60% isopropanol.

-

Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

-

Wash: Wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification (Optional): a. After the final wash, add isopropanol to each well to elute the stain. b. Incubate for 10 minutes with gentle shaking. c. Read the absorbance of the eluted stain at 510 nm using a microplate reader.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the expression of key adipogenic marker genes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., PPARγ, aP2/FABP4, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Run the qPCR reaction in a real-time PCR system.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Workflow for qPCR analysis of adipogenic genes.

Troubleshooting

-

Low Differentiation Efficiency: Ensure 3T3-L1 cells are not passaged too many times. Optimize the concentration of MDI components and the timing of medium changes.

-

High Cell Detachment: Handle the cells gently during washing and medium changes, especially in later stages of differentiation when they are laden with lipids.

-

Inconsistent qPCR Results: Use high-quality RNA. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.

Conclusion

This compound serves as a critical research tool for investigating the nuanced roles of PPAR-γ in adipocyte biology and insulin sensitivity. The provided protocols offer a framework for studying its effects on adipocyte differentiation and function. By comparing the effects of MBX-102 with those of full PPAR-γ agonists, researchers can gain valuable insights into the molecular mechanisms that distinguish insulin sensitization from adipogenesis, paving the way for the development of safer and more effective therapies for metabolic diseases.

References

- 1. MBX-102/JNJ39659100, a Novel Peroxisome Proliferator-Activated Receptor-Ligand with Weak Transactivation Activity Retains Antidiabetic Properties in the Absence of Weight Gain and Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MBX-102 Acid Administration in Diabetic Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-102, also known as Arhalofenate, is a selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It has demonstrated significant therapeutic potential for the treatment of type 2 diabetes in preclinical studies. Unlike full PPAR-γ agonists, such as thiazolidinediones (TZDs), MBX-102 exhibits a unique pharmacological profile, offering robust insulin-sensitizing and glucose-lowering effects without the common side effects of weight gain and edema.[1][2][3] This document provides detailed application notes and experimental protocols for the administration of MBX-102 acid in various diabetic rodent models, based on published research findings.

Mechanism of Action

This compound is the active form of the prodrug MBX-102.[4][5] It functions as a selective PPAR-γ modulator (SPPARM). Its mechanism of action is distinct from full agonists in that it demonstrates weak transactivation of PPAR-γ target genes but robust transrepression of inflammatory genes.[1][3] This is achieved through a differential interaction with the PPAR-γ ligand-binding domain, leading to a reduced ability to recruit coactivators while efficiently displacing corepressors.[1][2][6] This unique profile is thought to contribute to its potent anti-diabetic effects while mitigating the adverse effects associated with full PPAR-γ activation.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the administration of MBX-102 in diabetic rodent models.

Table 1: Glucose-Lowering Effects of MBX-102 in Diabetic Rodent Models

| Rodent Model | Treatment Group | Dose | Duration | Fasting Blood Glucose Reduction | Reference |

| ob/ob mice | MBX-102 | 10 mg/kg/day | 7 days | ~45% | Gregoire et al., 2009 |

| db/db mice | MBX-102 | 30 mg/kg/day | 7 days | ~50% | Gregoire et al., 2009 |

| ZDF rats | MBX-102 | 30 mg/kg/day | 14 days | ~40% | Gregoire et al., 2009 |

| ZDF rats | Rosiglitazone | 3 mg/kg/day | 14 days | ~45% | Gregoire et al., 2009 |

Table 2: Effects of MBX-102 on Plasma Lipids in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Treatment Group | Dose | Duration | Change from Vehicle | Reference |

| Triglycerides | MBX-102 | 100 mg/kg/day | 32 days | 60% decrease | Chandalia et al., 2009[4] |

| Free Fatty Acids | MBX-102 | 100 mg/kg/day | 11 days | Significant decrease | Chandalia et al., 2009 |

| Cholesterol | MBX-102 | 100 mg/kg/day | 11 days | Significant decrease | Chandalia et al., 2009 |

| Triglycerides | Rosiglitazone | 4 mg/kg/day | 11 days | No significant change | Chandalia et al., 2009 |

Table 3: Effects of MBX-102 on Body Weight and Adipose Tissue in Zucker Fatty (ZF) Rats

| Parameter | Treatment Group | Dose | Duration | Change from Vehicle | Reference |

| Body Weight | MBX-102 | 100 mg/kg/day | 35 days | No significant change | Gregoire et al., 2009 |

| Epididymal Fat Pad Weight | MBX-102 | 100 mg/kg/day | 35 days | No significant change | Gregoire et al., 2009 |

| Body Weight | Rosiglitazone | 3 mg/kg/day | 35 days | Significant increase | Gregoire et al., 2009 |

| Epididymal Fat Pad Weight | Rosiglitazone | 3 mg/kg/day | 35 days | Significant increase | Gregoire et al., 2009 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound in diabetic rodent models.

Induction of Diabetes in Rodent Models

a) Genetic Models:

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar phenotype to ob/ob mice.

-

Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene and develop obesity, insulin resistance, and hyperglycemia.

b) Chemically-Induced Model (Streptozotocin - STZ):

-

Objective: To induce diabetes through the destruction of pancreatic β-cells.

-

Materials:

-

Streptozotocin (STZ)

-

Cold citrate buffer (pH 4.5)

-

Syringes and needles

-

-

Procedure:

-

Fast animals for 4-6 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

-

For a model of Type 1 diabetes, a single high dose of STZ (e.g., 150-200 mg/kg for mice, 50-65 mg/kg for rats) is administered intraperitoneally (IP).

-

For a model of Type 2 diabetes, a combination of a high-fat diet for several weeks followed by a lower dose of STZ (e.g., 30-40 mg/kg) can be used.

-

Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of hyperglycemia. Animals with blood glucose levels >250 mg/dL are typically considered diabetic.

-

This compound Administration

-

Objective: To administer this compound to diabetic rodent models.

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes

-

-

Procedure (Oral Gavage):

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Accurately weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg).

-

Gently restrain the animal.

-

Insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Administer daily or as required by the study design.

-

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Objective: To assess the ability of the animal to clear a glucose load from the circulation, as a measure of insulin sensitivity.

-

Materials:

-

Glucose solution (20% in sterile saline)

-

Glucometer and test strips

-

Syringes and needles

-

-

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

Plot the blood glucose concentration over time to determine the glucose excursion curve.

-

Hyperinsulinemic-Euglycemic Clamp

-

Objective: To provide a gold-standard measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

-

Materials:

-

Humulin R (insulin)

-

Dextrose solution (e.g., 50%)

-

Infusion pumps

-

Catheters (for jugular vein and carotid artery)

-

Glucometer and test strips

-

-

Procedure (simplified):

-

Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animal to recover.

-

On the day of the clamp, fast the animal for 5-6 hours.

-

Initiate a continuous infusion of insulin at a constant rate (e.g., 10-15 mU/kg/min) to raise plasma insulin levels.

-